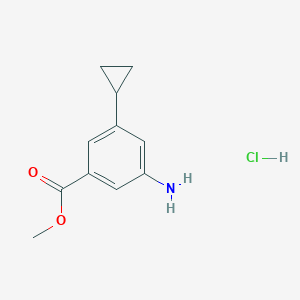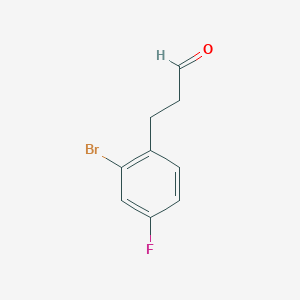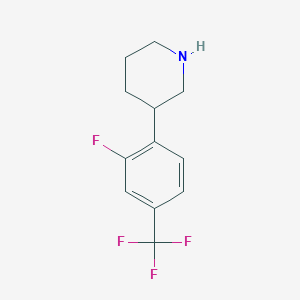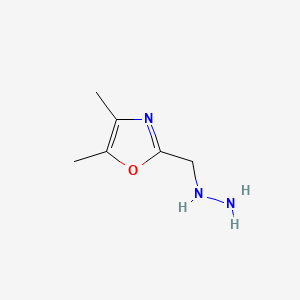
1-(6-Methoxynaphthalen-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxynaphthalen-2-yl)propan-2-one is an organic compound with the molecular formula C14H14O2. It is known for its solid state, typically appearing as a pale yellow crystal or white crystalline powder . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(6-Methoxynaphthalen-2-yl)propan-2-one typically involves the reaction of 2-acetylnaphthalene with methoxy groups under specific conditions . One common method is to react 2-acetylnaphthalene with methyl ether in the presence of a catalyst to produce the desired compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
1-(6-Methoxynaphthalen-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Methoxynaphthalen-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)propan-2-one involves its interaction with specific molecular targets. For instance, it has been studied for its potential antibacterial activity by inhibiting enzymes involved in bacterial fatty acid biosynthesis . The compound’s methoxy group plays a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
1-(6-Methoxynaphthalen-2-yl)propan-2-one can be compared with similar compounds such as:
- 2-Methoxy-1-naphthaldehyde
- 6-Methoxy-2-acetylnaphthalene
- 2-Methoxy-6-propionylnaphthalene These compounds share structural similarities but differ in their functional groups and specific applications . The unique methoxy group in this compound contributes to its distinct chemical properties and research applications.
Properties
CAS No. |
56600-76-1 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)propan-2-one |
InChI |
InChI=1S/C14H14O2/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
LQSGHNMTZSTWRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)




